[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid
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Overview
Description
[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring, which is further substituted with an oxane (tetrahydropyran) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of a pyrazole derivative with a boronic acid or boronate ester under suitable conditions. For example, the reaction of a pyrazole with a boronic acid pinacol ester in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of protective groups and selective deprotection steps can also be employed to enhance the overall yield and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used in Suzuki–Miyaura coupling to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Boronic acids can form reversible covalent bonds with diols, making them useful in the development of sensors and probes for biological molecules.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and drug delivery applications .
Comparison with Similar Compounds
[1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole]: Similar structure but with different substitution patterns on the pyrazole ring.
[1-(oxan-4-yl)-1H-pyrazol-3-amine]: Contains an amine group instead of a boronic acid group.
Uniqueness:
Properties
Molecular Formula |
C8H13BN2O3 |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
[1-(oxan-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-4-10-11(5-7)8-2-1-3-14-6-8/h4-5,8,12-13H,1-3,6H2 |
InChI Key |
MMLBCXFAUVOUFP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2CCCOC2)(O)O |
Origin of Product |
United States |
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